molecular formula C24H19FN4OS2 B2687681 1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline CAS No. 923172-86-5

1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline

Cat. No. B2687681
CAS RN: 923172-86-5
M. Wt: 462.56
InChI Key: UEORHYLMVKIWAL-UHFFFAOYSA-N
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Description

The compound “1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a thiazol ring, a pyridazin ring, and an indoline group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a fluorophenyl group, a methyl group, a thiazol ring, a pyridazin ring, a thio group, an acetyl group, and an indoline group .

Scientific Research Applications

Fluorescence-Based Technologies

1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline and similar compounds have been explored for their potential in fluorescence-based technologies, particularly in biomedical applications. A study described an efficient route to synthesize a new class of fluorophores, indolizino[3,2-c]quinolines, which could potentially be used as fluorescent probes in aqueous systems due to their unique and desirable optical properties (Park et al., 2015).

Antitumor Activity

The antitumor activity of compounds related to 1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline has been investigated. A study synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant reduction in cell proliferation and induction of apoptosis in diffuse malignant peritoneal mesothelioma models (Carbone et al., 2013).

Enzyme Inhibition

Compounds structurally related to 1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline have been studied for their potential as enzyme inhibitors. Indole-based thiadiazole derivatives, for instance, were evaluated for their inhibition of acetylcholinesterase and butyrylcholinesterase, with certain derivatives demonstrating potent inhibitory effects (Taha et al., 2021).

Antimicrobial Activity

Research has explored the antimicrobial activity of spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrid compounds obtained via regio- and stereoselective reactions. These compounds showed promising in vitro activity against Mycobacterium tuberculosis (Rajesh et al., 2011).

Antioxidant Potential

The antioxidant potential of various derivatives, such as 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole, has been evaluated. These compounds demonstrated significant cytotoxic activity on carcinoma cell lines, along with remarkable antioxidant activity (Grozav et al., 2017).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS2/c1-15-23(32-24(26-15)17-6-8-18(25)9-7-17)19-10-11-21(28-27-19)31-14-22(30)29-13-12-16-4-2-3-5-20(16)29/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEORHYLMVKIWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one

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